molecular formula C13H19NO4S B2885232 N-[(3-hydroxyoxolan-3-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide CAS No. 1914477-25-0

N-[(3-hydroxyoxolan-3-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide

Cat. No.: B2885232
CAS No.: 1914477-25-0
M. Wt: 285.36
InChI Key: SRQIOCUSEHGQPD-UHFFFAOYSA-N
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Description

N-[(3-hydroxyoxolan-3-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrahydrofuran ring, a sulfonamide group, and a dimethylbenzene moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-hydroxyoxolan-3-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-hydroxyoxolan-3-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[(3-hydroxyoxolan-3-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-hydroxyoxolan-3-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-propylbenzamide
  • N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide

Uniqueness

N-[(3-hydroxyoxolan-3-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tetrahydrofuran ring and sulfonamide linkage make it particularly versatile for various applications in research and industry .

Properties

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-10-3-4-12(7-11(10)2)19(16,17)14-8-13(15)5-6-18-9-13/h3-4,7,14-15H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQIOCUSEHGQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOC2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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